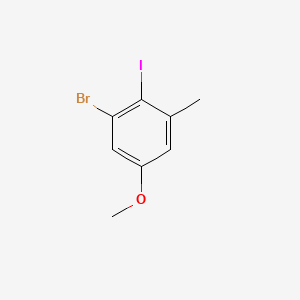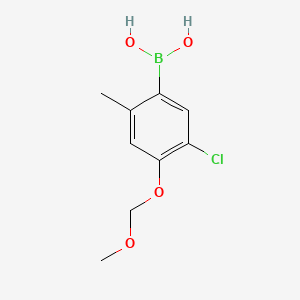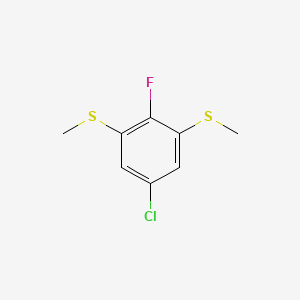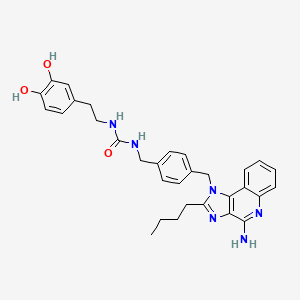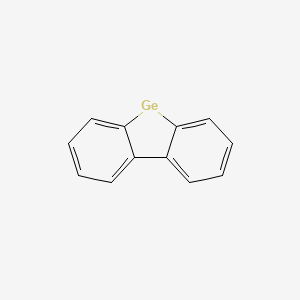
Dibenzogermole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzogermole: is an organogermanium compound with the molecular formula C12H10Ge . It is a member of the dibenzoheteropine family, which includes compounds containing a heteroatom (in this case, germanium) within a fused bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzogermole typically involves the ring-closing metathesis (RCM) of bis(2-vinylphenyl)germanes. This reaction is catalyzed by the second-generation Hoveyda-Grubbs catalyst in toluene at elevated temperatures (around 100°C). The reaction proceeds efficiently to form the desired dibenzo[b,f]germole structure .
Industrial Production Methods: While specific industrial production methods for 5H-Dibenzogermole are not well-documented, the general approach would involve scaling up the RCM reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Dibenzogermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-Dibenzogermole is used as a precursor in the synthesis of other organogermanium compounds.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential anti-cancer and immunomodulatory effects. While specific studies on 5H-Dibenzogermole are limited, its structural analogs have been investigated for their therapeutic properties .
Industry: In the industrial sector, 5H-Dibenzogermole and its derivatives are explored for use in electronic materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5H-Dibenzogermole in various applications involves its ability to interact with molecular targets through its germanium atom and aromatic rings. In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species. In biological systems, the compound’s interactions with cellular components may lead to modulation of signaling pathways and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5H-Dibenzosilole: Contains silicon instead of germanium.
5H-Dibenzostannole: Contains tin instead of germanium.
5H-Dibenzophosphole: Contains phosphorus instead of germanium.
Comparison: 5H-Dibenzogermole is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and phosphorus analogs. Germanium’s position in the periodic table allows for different reactivity and stability profiles, making 5H-Dibenzogermole particularly interesting for applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C12H8Ge |
|---|---|
Molekulargewicht |
224.82 g/mol |
InChI |
InChI=1S/C12H8Ge/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
InChI-Schlüssel |
VRYMPNJFCILNGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Ge]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



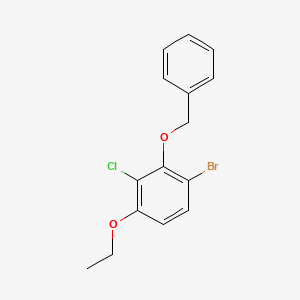

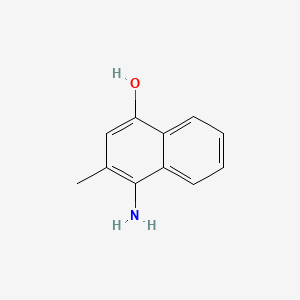
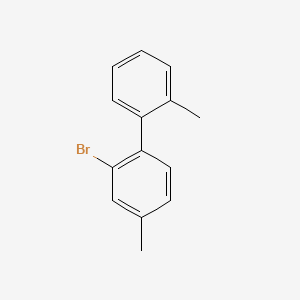
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

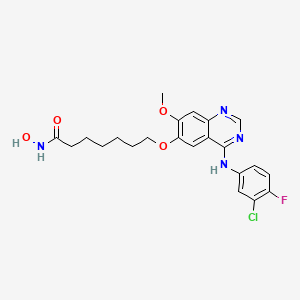
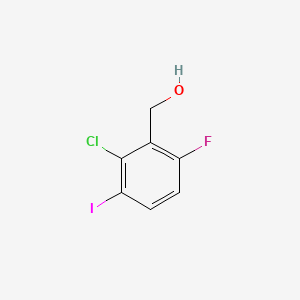
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
